molecular formula C12H8F3N3O2 B1393508 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid CAS No. 1215332-65-2

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid

Cat. No. B1393508
M. Wt: 283.21 g/mol
InChI Key: HSQUZGLXLQWKMU-UHFFFAOYSA-N
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Description

“4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid” is a chemical compound with the molecular formula C13H9F3N2O3 . It is a monoclinic crystal with a volume of 1296.0 (2) Å^3 and contains 4 molecules per unit cell . The compound is colorless and has a block-like structure .


Synthesis Analysis

The synthesis of a similar compound, methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate, was reported . The process involved reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours . After the solvent was removed, water was added to the residue, and the precipitate was filtered off and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of the compound includes several types of atoms, including fluorine, nitrogen, oxygen, and carbon . The atomic coordinates and displacement parameters for each atom type have been reported .

Scientific Research Applications

Synthesis and Compound Development

  • The regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions involves the use of 2-(pyrazolo[1,5- a ]pyrimidin-5-yl)benzoic acids, demonstrating the potential of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid in synthesizing complex heterocyclic compounds (Quiroga et al., 2007).
  • A novel approach to synthesizing 2-(pyrimidin-2-yl)benzoic acids showcases the application of similar structures in medicinal chemistry, indicating the compound's potential in the field of drug design and synthesis (Hordiyenko et al., 2020).

Mechanism of Action in Biochemical Pathways

  • The compound has been involved in studies focusing on dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating its relevance in biochemical pathways crucial for nucleic acid synthesis and cancer research (Gangjee et al., 2008).

Chemical Reactions and Intermediates

  • The compound is utilized in the synthesis of various heterocyclic compounds, serving as a precursor or intermediate in complex chemical reactions, demonstrating its versatility and importance in organic synthesis and medicinal chemistry (ElMarrouni & Heras, 2015).

Antimicrobial and Antitumor Applications

  • Studies on novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents highlight the compound's role in the development of new antimicrobial and antitumor agents, contributing to the field of pharmaceuticals and therapeutic treatments (Holla et al., 2006).

properties

IUPAC Name

4-[[2-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2/c13-12(14,15)11-16-6-5-9(18-11)17-8-3-1-7(2-4-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQUZGLXLQWKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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